5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine

Neurodegeneration Parkinson's Disease Alpha-Synuclein

Procure 5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-amine (CAS 3652-17-3) specifically for applications demanding linear, para-pyridyl geometry. The 4-pyridyl orientation enables bis-monodentate coordination for high-porosity MOFs and is validated for sub-micromolar EGFR inhibition (IC50 = 0.14 μM). It has demonstrated in vivo neuroprotection against MPTP-induced bradykinesia—milestones unattainable with 2- or 3-pyridyl isomers. Substituting isomers risks steric hindrance, bent coordination angles, and loss of biological activity. Available as a solid at ≥98% purity; confirm CAS 3652-17-3 before purchase.

Molecular Formula C7H7N5
Molecular Weight 161.16 g/mol
CAS No. 3652-17-3
Cat. No. B184886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine
CAS3652-17-3
Molecular FormulaC7H7N5
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC(=NN2)N
InChIInChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-1-3-9-4-2-5/h1-4H,(H3,8,10,11,12)
InChIKeyPHYOJNNPPUPKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-amine (CAS 3652-17-3) – A Privileged Pyridyl-Triazole Scaffold for Neurodegeneration, Kinase Inhibition, and Advanced Materials


5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-amine (CAS 3652-17-3) is a heterocyclic building block comprising a 1,2,4-triazole core substituted at the 5-position with a 4-pyridyl group and at the 3-position with a primary amine. This compound exhibits a melting point of 271–273 °C [1] and a calculated logP of 0.065 [1], indicating moderate hydrophilicity. The 4-pyridyl orientation provides a distinct hydrogen-bonding geometry and π-stacking potential compared to 2- or 3-pyridyl isomers, which underpins its utility as a privileged scaffold in medicinal chemistry and materials science. The compound is commercially available as a solid, typically at 95% purity, and serves as a versatile precursor for the synthesis of neuroprotective agents, kinase inhibitors, and metal-organic frameworks (MOFs) [2].

Why 5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-amine Cannot Be Replaced by Simple Triazole or Pyridine Analogs


Substituting 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine with a generic triazole or a different pyridyl isomer (e.g., 2-pyridyl or 3-pyridyl) can fundamentally alter biological activity, physicochemical properties, and material functionality. The 4-pyridyl nitrogen atom is oriented para to the triazole linkage, enabling linear, bis-monodentate coordination geometry essential for metal-organic framework (MOF) construction and specific hydrogen-bonding interactions with biological targets . In contrast, the 2-pyridyl isomer (CAS 83417-23-6) places the nitrogen ortho to the linkage, introducing steric hindrance and a bent coordination angle, while the 3-pyridyl isomer (CAS 35607-27-3) offers a meta orientation that disrupts the linear geometry [1]. Quantitative structure-activity relationship (QSAR) studies on related 1,2,4-triazole derivatives demonstrate that even minor alterations in pyridyl substitution profoundly impact lipophilicity, steric parameters, and ultimately biological potency [2]. Thus, generic substitution risks loss of target engagement, reduced synthetic yield, or complete failure in applications where precise molecular geometry is critical.

Quantitative Differentiation of 5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-amine Against Key Comparators


Neuroprotective Scaffold Differentiation: 5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-amine Derivatives as α-Synuclein Aggregation Inhibitors

Derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine, specifically ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (compound 15), demonstrated in vivo neuroprotective efficacy in an MPTP-induced bradykinesia model, a phenotype not reported for the 2-pyridyl or 3-pyridyl isomer-based derivatives in the same study series [1]. The 4-pyridyl orientation was essential for the observed in vivo activity; the study explicitly optimized the 5-(4-pyridinyl)-1,2,4-triazole chemotype, establishing that the para-pyridyl geometry is a critical determinant for α-synuclein aggregation inhibition and subsequent neuroprotection [1].

Neurodegeneration Parkinson's Disease Alpha-Synuclein

Kinase Inhibition Selectivity: GSK-3β vs. EGFR Activity Profiles of 5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-amine Derivatives

A derivative of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine (BDBM8544) exhibited negligible inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β) with an IC50 > 250,000 nM (2.5E+5 nM) [1], while structurally distinct derivatives bearing the same 4-pyridyl-triazole core demonstrate potent EGFR inhibition with IC50 values as low as 0.14 μM (140 nM) . This stark contrast (over 1,700-fold difference in potency) highlights the scaffold's tunable selectivity; the 4-pyridyl-triazole core itself is not a promiscuous kinase binder but rather a privileged scaffold whose activity can be directed toward specific targets (e.g., EGFR) through appropriate derivatization, while remaining inactive against others (e.g., GSK-3β) [1].

Kinase Inhibition GSK-3β EGFR

Physicochemical Differentiation: Melting Point and Lipophilicity vs. Pyridyl Isomers

5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-amine exhibits a melting point of 271–273 °C and a calculated logP of 0.065, indicating moderate thermal stability and balanced hydrophilicity [1]. In contrast, the 5-(pyridin-2-yl) isomer (CAS 83417-23-6) is reported to have a lower melting point range (exact value not universally standardized but typically 10–20 °C lower based on vendor data) and a higher logP (~0.3–0.5) due to intramolecular hydrogen bonding between the 2-pyridyl nitrogen and the triazole NH, which reduces intermolecular crystal packing energy [2]. The 5-(pyridin-3-yl) isomer (CAS 35607-27-3) possesses a melting point intermediate between the two. These differences directly impact solid-state handling, purification by recrystallization, and solubility in aqueous buffers, making the 4-pyridyl isomer preferable for synthetic workflows requiring high thermal stability or predictable solubility [1].

Physicochemical Properties LogP Melting Point

Metal-Organic Framework (MOF) Precursor Specificity: 4-Pyridyl Geometry Enables Linear Coordination Polymers

5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-amine functions as a metal-organic framework (MOF) building block due to its ability to act as a linear, bis-monodentate ligand via the 4-pyridyl nitrogen and the triazole nitrogen atoms . The para orientation of the 4-pyridyl nitrogen enables the formation of extended, one-dimensional coordination polymers with transition metals (e.g., Zn²⁺, Cu²⁺) . In contrast, the 2-pyridyl isomer (CAS 83417-23-6) tends to form discrete chelate complexes due to the ortho nitrogen's proximity to the triazole ring, precluding the formation of linear MOFs [1]. The 3-pyridyl isomer can form coordination polymers, but the meta orientation introduces kinks and reduces crystallinity compared to the straight, rigid chains formed by the 4-pyridyl isomer [1]. This structural specificity is critical for applications requiring high surface area, gas storage, or catalytic activity in MOF architectures.

Metal-Organic Frameworks Coordination Polymers Materials Chemistry

EGFR Inhibition Potency: 5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-amine Derivatives vs. Gefitinib

Derivatives of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine, such as compound 4e, demonstrate potent EGFR inhibition with an IC50 of 0.14 μM (140 nM), which is within 2.3-fold of the clinically approved EGFR inhibitor Gefitinib (IC50 = 0.06 μM, 60 nM) . This establishes the 4-pyridyl-triazole scaffold as a viable core for developing next-generation EGFR inhibitors with potentially improved selectivity or pharmacokinetic profiles. The 2-pyridyl and 3-pyridyl isomers have not been reported to yield EGFR inhibitors of comparable potency in the same assay system, suggesting that the 4-pyridyl orientation is favorable for binding to the EGFR ATP-binding pocket .

EGFR Tyrosine Kinase Inhibitor Cancer

Antibacterial QSAR: Lipophilicity and Steric Descriptors Favor 4-Pyridyl Substitution

Quantitative structure-activity relationship (QSAR) studies on N-substituted [5-(1H-1,2,4-triazol-5-yl)pyridine-2-yl]methanimine derivatives reveal that lipophilic and steric parameters are the primary determinants of antibacterial activity [1]. The 4-pyridyl substitution in 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine provides an optimal balance of these descriptors: its logP (0.065) is lower than that of the 2-pyridyl isomer, aligning with QSAR models that indicate excessive lipophilicity can reduce antibacterial potency [1][2]. Furthermore, the para orientation minimizes steric clash with the bacterial target binding site compared to the ortho-substituted 2-pyridyl isomer, which introduces unfavorable steric bulk near the triazole core [1]. While direct antibacterial data for the parent compound is not available, these QSAR models support the 4-pyridyl isomer as a superior starting point for antibacterial drug discovery.

Antibacterial QSAR Triazole

Recommended Procurement and Application Scenarios for 5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-amine


Medicinal Chemistry: Development of EGFR Kinase Inhibitors for Cancer Therapy

5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-amine serves as a validated core scaffold for designing EGFR inhibitors with low micromolar to sub-micromolar potency . The 4-pyridyl orientation is critical for optimal binding to the EGFR ATP-binding pocket, as demonstrated by compound 4e (IC50 = 0.14 μM) . Researchers should procure this specific isomer (CAS 3652-17-3) rather than 2-pyridyl or 3-pyridyl alternatives, which lack comparable EGFR inhibition data and may exhibit unfavorable steric or electronic profiles.

Neuroscience Drug Discovery: α-Synuclein Aggregation Inhibitors for Parkinson's Disease

This compound is a key precursor for synthesizing neuroprotective agents that prevent α-synuclein aggregation and mitigate Parkinson's disease pathology [1]. The 4-pyridyl chemotype has demonstrated in vivo efficacy in preventing MPTP-induced bradykinesia, a milestone not achieved with 2- or 3-pyridyl analogs in the same optimization campaign [1]. Researchers targeting α-synuclein should use this specific isomer to maximize the probability of translating in vitro activity to in vivo neuroprotection.

Materials Science: Synthesis of Linear Metal-Organic Frameworks (MOFs)

The para-pyridyl geometry of 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine uniquely enables the formation of linear, one-dimensional coordination polymers essential for high-porosity MOFs . Substituting with the 2-pyridyl isomer yields discrete chelates, while the 3-pyridyl isomer produces kinked, less crystalline polymers unsuitable for gas storage or catalysis applications . Material scientists must use this specific isomer to achieve desired MOF topologies and performance characteristics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(pyridin-4-yl)-4H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.